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molecular formula C7H9NO2 B3057476 3-(Methoxymethoxy)pyridine CAS No. 81245-25-2

3-(Methoxymethoxy)pyridine

Cat. No. B3057476
M. Wt: 139.15 g/mol
InChI Key: UEHRAKHRJFMBOY-UHFFFAOYSA-N
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Patent
US07439232B2

Procedure details

To a mixture of 3-hydroxypyridine (50.0 g, 0.525 mol), tetrahydrofuran (107 mL) and N,N-dimethylformamide (285 mL), potassium t-butoxide (65 g, 0.579 mol) was added at −15° C. After 25 minutes, chloromethyl methyl ether (44.4 g, 0.552 mol) was slowly added at −15° C. The reaction temperature was elevated over 2 hours and the reaction mixture was concentrated. The resulting oil was poured into saturated aqueous sodium chloride and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50) to give 3-(methoxymethoxy)pyridine (54.7 g, 75%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[O:8]1[CH2:12]CC[CH2:9]1.CC(C)([O-])C.[K+].COCCl>CN(C)C=O>[CH3:9][O:8][CH2:12][O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
107 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
65 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
285 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
44.4 g
Type
reactant
Smiles
COCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −15° C
WAIT
Type
WAIT
Details
The reaction temperature was elevated over 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
The resulting oil was poured into saturated aqueous sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COCOC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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